(3R,4R)-3-Amino-4-hydroxypentanoic acid
Overview
Description
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Synthesis Analysis
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This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and optical activity, as well as chemical properties like reactivity and stability.Scientific Research Applications
Protein Modification Studies : In the study of enzyme alkylation, (3R,4R)-3-Amino-4-hydroxypentanoic acid derivatives have been utilized. Chalkley and Bloxham (1976) used a derivative, 4-hydroxypentanoic acid alanine thioether, for studying the modification of rabbit muscle pyruvate kinase by 5-chloro-4-oxopentanoic acid (Chalkley & Bloxham, 1976).
Synthesis of Edeine Analogs : Czajgucki, Sowiński, and Andruszkiewicz (2003) developed methods to synthesize ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are precursors for synthesizing edeine analogs, highlighting the compound’s relevance in creating antibiotic agents (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Synthesis of Diamino Acids : Kano et al. (1988) explored the synthesis of (3R, 4R)-N3-Boc-3, 4-diaminopentanoic acid, showing the compound’s utility in producing diastereoselective diaminated compounds, which are important in peptide chemistry (Kano et al., 1988).
Inhibitory Peptides Research : Thaisrivongs et al. (1987) described the synthesis of a protected carboxylic acid derived from (3R,4R)-3-Amino-4-hydroxypentanoic acid, used as an intermediate for preparing renin inhibitory peptides. This highlights the role of such compounds in developing hypertension treatments (Thaisrivongs et al., 1987).
Antibacterial and Antitumor Agents : Sepe et al. (2010) synthesized diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component in antibacterial and antitumor compounds perthamides C and D, from (3R,4R)-3-Amino-4-hydroxypentanoic acid, demonstrating its application in medicinal chemistry (Sepe et al., 2010).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
(3R,4R)-3-amino-4-hydroxypentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)4(6)2-5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVRJEWVLMOZNV-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3-Amino-4-hydroxypentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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